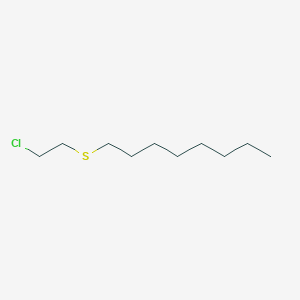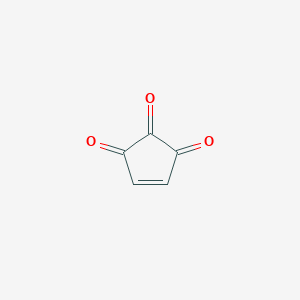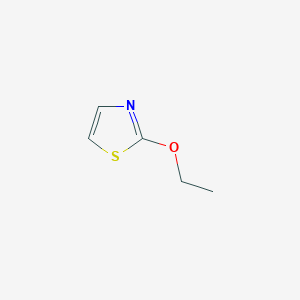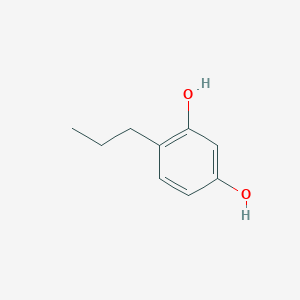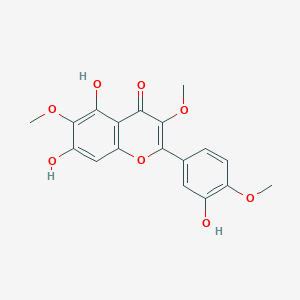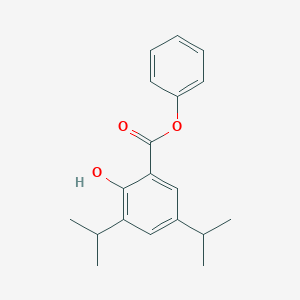
Phenyl 3,5-diisopropylsalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,5-diisopropylsalicylate, commonly known as DPIPS, is a chemical compound that has gained significant attention in the field of scientific research. DPIPS is a salicylate derivative that has been synthesized and studied for its potential applications in various fields, including biomedical research.
Applications De Recherche Scientifique
DPIPS has been studied for its potential applications in various fields of scientific research. One of the primary applications of DPIPS is as a fluorescent probe for the detection of amyloid beta (Aβ) fibrils, which are associated with Alzheimer's disease. DPIPS has been shown to bind to Aβ fibrils and emit a strong fluorescent signal, making it a promising tool for the early detection and diagnosis of Alzheimer's disease.
DPIPS has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of DPIPS is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction may result in changes in the conformation and function of the biomolecules, leading to the observed biological effects of DPIPS.
Effets Biochimiques Et Physiologiques
DPIPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases, such as arthritis.
DPIPS has also been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disease and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPIPS is its high solubility in organic solvents, which makes it easy to handle in lab experiments. DPIPS also has a high fluorescent quantum yield, which makes it a sensitive probe for the detection of biomolecules.
One of the limitations of DPIPS is its potential toxicity, which may limit its use in certain applications. DPIPS may also have limited stability under certain conditions, which may affect its performance in lab experiments.
Orientations Futures
There are several future directions for the study of DPIPS. One direction is the development of new fluorescent probes based on the structure of DPIPS for the detection of other biomolecules. Another direction is the optimization of the synthesis method of DPIPS to improve its yield and purity. Additionally, the potential applications of DPIPS in the treatment of other diseases, such as cancer and neurodegenerative diseases, could be further explored.
Conclusion
In conclusion, DPIPS is a salicylate derivative that has gained significant attention in the field of scientific research. It has potential applications in various fields, including biomedical research. DPIPS has been shown to have anti-inflammatory and antioxidant properties, as well as potential applications in the detection of amyloid beta fibrils and cancer research. Despite its potential benefits, DPIPS also has limitations, such as potential toxicity and limited stability. Future research on DPIPS should focus on the development of new fluorescent probes and the optimization of its synthesis method, as well as exploring its potential applications in the treatment of other diseases.
Méthodes De Synthèse
DPIPS can be synthesized through a reaction between salicylic acid and 3,5-diisopropylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction yields DPIPS as a white crystalline solid with a melting point of 124-125°C.
Propriétés
Numéro CAS |
16881-60-0 |
|---|---|
Nom du produit |
Phenyl 3,5-diisopropylsalicylate |
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
phenyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C19H22O3/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19(21)22-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
Clé InChI |
YYEAGXUACASJES-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
Autres numéros CAS |
16881-60-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




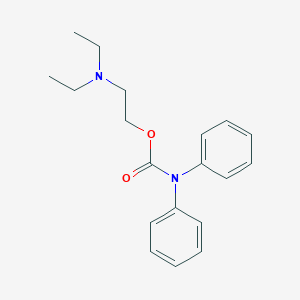
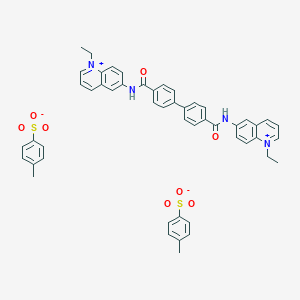
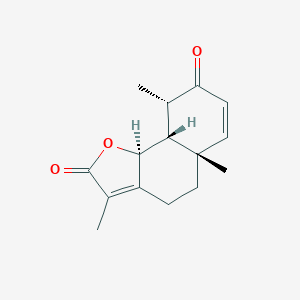
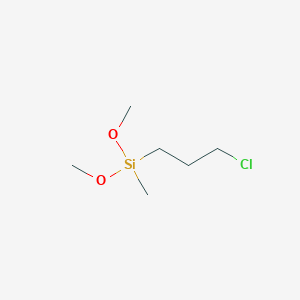
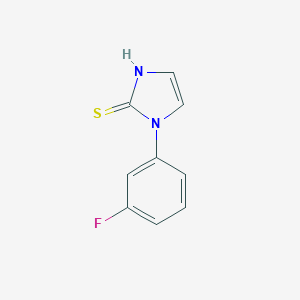
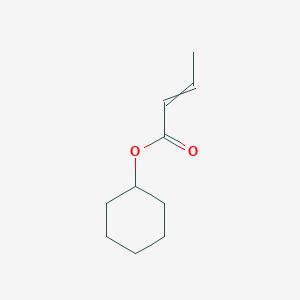
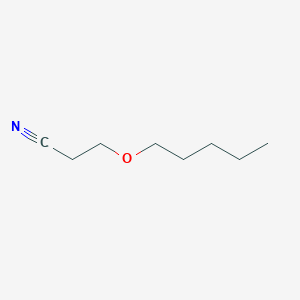
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
